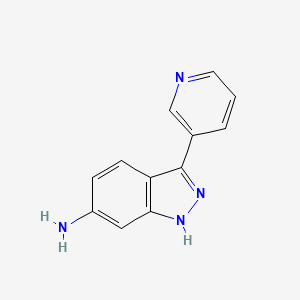

3-pyridin-3-yl-1H-indazol-6-amine

描述

属性

分子式 |

C12H10N4 |

|---|---|

分子量 |

210.23 g/mol |

IUPAC 名称 |

3-pyridin-3-yl-1H-indazol-6-amine |

InChI |

InChI=1S/C12H10N4/c13-9-3-4-10-11(6-9)15-16-12(10)8-2-1-5-14-7-8/h1-7H,13H2,(H,15,16) |

InChI 键 |

WUIMWWYJZRZWDT-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CN=C1)C2=NNC3=C2C=CC(=C3)N |

产品来源 |

United States |

准备方法

Starting Material Preparation and Functionalization

A common starting point is 6-nitroindazole , which undergoes selective iodination at the C-3 position to form 3-iodo-6-nitroindazole . This is achieved by reacting 6-nitroindazole with iodine (I2) in the presence of potassium carbonate (K2CO3) as a base, using solvents such as dimethylformamide (DMF) at room temperature or mild heating conditions. The iodination yield is generally high, around 70-85%.

| Step | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| Iodination | 6-nitroindazole, I2, K2CO3, DMF, RT | 3-iodo-6-nitroindazole | 70-85 |

Protection of Indazole Nitrogen (N-1)

To prevent undesired reactions at the indazole nitrogen, the N-1 position is protected using tetrahydropyranyl (THP) groups. This is done by reacting 3-iodo-6-nitroindazole with 3,4-dihydro-2H-pyran and methanesulfonic acid in solvents such as DMF, tetrahydrofuran (THF), or dichloromethane (CH2Cl2). This step provides 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole .

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Protection | 3-iodo-6-nitroindazole, 3,4-dihydro-2H-pyran, methanesulfonic acid, DMF/THF/CH2Cl2 | 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole | Protects N-1 nitrogen |

Introduction of Pyridin-3-yl Group via Cross-Coupling

The key step to install the pyridin-3-yl substituent at C-3 is a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Heck Reaction : The protected 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole reacts with 2-vinylpyridine in the presence of palladium(II) acetate (Pd(OAc)2) as catalyst, tri-o-tolylphosphine as ligand, and N,N-diisopropylethylamine as base in DMF solvent. Heating is applied to drive the reaction, yielding 6-nitro-3-((E)-2-pyridin-2-yl-vinyl)-1-(tetrahydropyran-2-yl)-1H-indazole.

Suzuki Coupling : Alternatively, 3-iodoindazole derivatives can be coupled with pyridin-3-yl boronic acids using Pd(dppf)Cl2 as catalyst and potassium carbonate as base in a dioxane-water mixture at elevated temperatures (~100 °C) to afford the corresponding 3-pyridin-3-yl-indazole derivatives.

| Reaction Type | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| Heck | 3-iodo-6-nitro-1-(THP)-indazole, 2-vinylpyridine, Pd(OAc)2, tri-o-tolylphosphine, DIPEA, DMF, heat | 6-nitro-3-(2-pyridinylvinyl)-1-(THP)-indazole | Moderate |

| Suzuki | 3-iodoindazole, pyridin-3-ylboronic acid, Pd(dppf)Cl2, K2CO3, dioxane/H2O, 100 °C | 3-pyridin-3-yl-1H-indazole derivative | 60-85 |

Reduction of Nitro Group to Amine

The nitro group at C-6 is typically reduced to the corresponding amine to yield 3-pyridin-3-yl-1H-indazol-6-amine. Common reducing agents include catalytic hydrogenation (H2, Pd/C) or chemical reduction with tin(II) chloride or iron powder in acidic conditions. The reduction proceeds smoothly with high yields.

| Step | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| Reduction | H2, Pd/C or SnCl2, acidic medium | 3-pyridin-3-yl-1H-indazol-6-amine | High |

Deprotection of N-1 Position

If the N-1 protecting group was installed, it is removed under acidic conditions (e.g., aqueous acid) to regenerate the free indazole nitrogen, completing the synthesis.

Alternative and Supporting Synthetic Routes

Direct Amination of 3-Pyridinyl-Indazole Derivatives

Some literature reports direct amination strategies starting from 3-pyridinyl-substituted indazoles, using nucleophilic aromatic substitution or palladium-catalyzed amination to install the amino group at C-6.

Cascade and Multicomponent Reactions

A highly efficient cascade synthesis involving 1H-indazol-6-amine and aromatic aldehydes has been reported, although more relevant for fused ring systems than for direct synthesis of 3-pyridin-3-yl-1H-indazol-6-amine. These methods demonstrate the versatility of indazole functionalization but are less directly applicable to the target compound.

Summary Table of Key Synthetic Steps and Conditions

| Step No. | Transformation | Key Reagents & Conditions | Notes | Yield Range (%) |

|---|---|---|---|---|

| 1 | Iodination of 6-nitroindazole | I2, K2CO3, DMF, RT | Selective C-3 iodination | 70-85 |

| 2 | N-1 Protection | 3,4-dihydro-2H-pyran, methanesulfonic acid, DMF/THF | Protects N-1 nitrogen | High |

| 3 | Cross-coupling (Heck or Suzuki) | Pd catalyst, ligand, base, DMF or dioxane/H2O, heat | Introduces pyridin-3-yl group | 60-85 |

| 4 | Nitro reduction to amine | H2, Pd/C or SnCl2, acidic medium | Converts C-6 nitro to amine | High |

| 5 | Deprotection of N-1 | Acidic aqueous conditions | Removes protecting group | High |

Research Findings and Analytical Data

- The iodination and cross-coupling steps are well-established with reproducible yields and selectivity.

- Protecting group strategies are essential to avoid side reactions at the indazole nitrogen.

- Reduction of the nitro group is straightforward and high yielding.

- The final compound exhibits expected spectral characteristics: proton NMR shows aromatic signals consistent with indazole and pyridine rings; mass spectrometry confirms molecular weight.

化学反应分析

Types of Reactions: 3-pyridin-3-yl-1H-indazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups .

科学研究应用

Chemistry: 3-pyridin-3-yl-1H-indazol-6-amine is used as a building block in the synthesis of various complex molecules and pharmaceuticals . Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, 3-pyridin-3-yl-1H-indazol-6-amine is studied for its potential as an enzyme inhibitor and receptor modulator . It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a valuable tool for understanding biological processes .

Medicine: The compound has been investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities . Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, 3-pyridin-3-yl-1H-indazol-6-amine is used in the development of agrochemicals and materials science . Its versatile chemical properties enable its use in various industrial applications .

作用机制

The mechanism of action of 3-pyridin-3-yl-1H-indazol-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways . In cancer research, it has been shown to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death . The exact molecular pathways involved may vary depending on the specific biological context and target .

相似化合物的比较

Structural and Electronic Properties

The following table summarizes key structural features and properties of 3-pyridin-3-yl-1H-indazol-6-amine and related compounds:

Key Observations :

- Substituent Position: The position of the amine group (C3 vs. C5/C6) significantly alters electronic distribution.

- Aromatic Systems: Compounds like JMZ (pyrimidinyl-substituted) exhibit higher aromatic bond counts (17 vs.

- Halogen vs. Heterocycle : Chlorine in 6-chloro-1H-indazol-3-amine introduces electronegativity, whereas pyridine/pyrimidine groups in analogs like JMZ or 3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine improve binding to metal ions or biological targets .

Crystallographic and Physicochemical Data

常见问题

Q. What are the stability considerations for long-term storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。